

An In-depth Technical Guide to the Chemical Properties of Pitavastatin Lactone-d4

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Compound of Interest		
Compound Name:	Pitavastatin lactone-d4	
Cat. No.:	B15559493	Get Quote

This technical guide provides a comprehensive overview of the core chemical and physical properties of **Pitavastatin lactone-d4**, a deuterated isotopologue of Pitavastatin lactone. Intended for researchers, scientists, and drug development professionals, this document details its characteristics, metabolic pathway, and application in analytical methodologies.

Introduction

Pitavastatin lactone-d4 is the deuterated form of Pitavastatin lactone, which is a major phase 2 metabolite of the HMG-CoA reductase inhibitor, Pitavastatin.[1] Due to its isotopic labeling, Pitavastatin lactone-d4 serves as an ideal internal standard for the accurate quantification of its unlabeled counterpart in biological matrices using mass spectrometry-based assays, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its chemical and physical properties are nearly identical to the endogenous metabolite, ensuring it behaves similarly during sample extraction and analysis, thereby correcting for variability.

Chemical and Physical Properties

The fundamental properties of **Pitavastatin lactone-d4** are summarized below. The data is compiled from various chemical suppliers and databases.

Table 1: General Chemical Properties



Property	Value	Source
Formal Name	6S-((E)-2-(2-cyclopropyl-4-(4-fluorophenyl-2,3,5,6-d4)quinolin-3-yl)vinyl)-4R-hydroxytetrahydro-2H-pyran-2-one	[1]
Molecular Formula	C25H18D4FNO3	[1][2][3]
Formula Weight	407.5 g/mol	[1]
Unlabeled CAS Number	141750-63-2	[3][4][5]
Purity	≥99% deuterated forms (d1-d4)	[1]
Formulation	A solid	[1]
Appearance	White To Off-White Solid	[6]

Table 2: Spectroscopic and Analytical Data



Property	Value	Source
λmax (UV Max)	245 nm	[1]
SMILES	FC1=C([2H])C([2H])=C(C2=C(/ C=C/[C@@H]3CINVALID- LINK CC(O3)=O)C(C4CC4)=NC5=C 2C=CC=C5)C([2H])=C1[2H]	[1]
InChI Key	XJVKVAFYQRWVAJ- FZVTUHSMSA-N	[1]
InChI Code	InChI=1S/C25H22FNO3/c26- 17-9-7-15(8-10-17)24-20-3-1- 2-4-22(20)27-25(16-5-6- 16)21(24)12-11-19-13- 18(28)14-23(29)30-19/h1-4,7- 12,16,18-19,28H,5-6,13- 14H2/b12- 11+/t18-,19-/m1/s1/i7D,8D,9D, 10D	[1]

Table 3: Solubility, Storage, and Stability

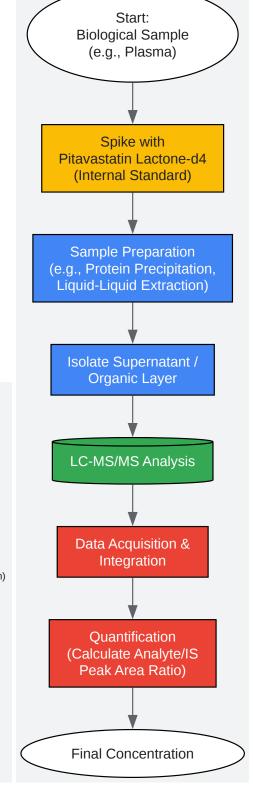
Property	Value	Source
Solubility	Soluble in Ethanol.	[1]
Storage Temperature	-20°C	[1]
Shipping Conditions	Room temperature in the continental US; may vary elsewhere.	[1]
Stability	≥ 4 years (when stored at -20°C)	[1]

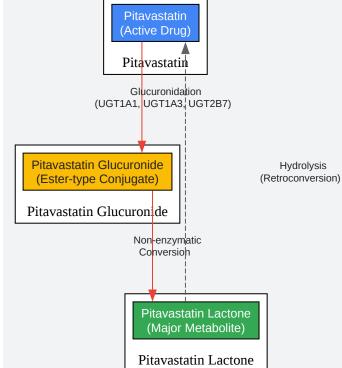


Metabolic Pathway of Pitavastatin to Pitavastatin Lactone

Pitavastatin is primarily metabolized through glucuronidation in the liver, with minimal involvement from the cytochrome P450 system.[7][8][9] The major metabolite is the lactone, which is formed via an ester-type pitavastatin glucuronide conjugate.[7][8] This reaction is catalyzed by UDP-glucuronosyltransferase (UGT) isoforms, specifically UGT1A1, UGT1A3, and UGT2B7.[1] The resulting glucuronide then undergoes a non-enzymatic conversion to form the stable Pitavastatin lactone.[1] This lactone can be retroconverted back to the active parent compound, Pitavastatin, through hydrolysis.[1]







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